N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
N'-(4-Acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a synthetic amide derivative characterized by a central ethanediamide (oxamide) backbone, a 4-acetamidophenyl group, and a 3-(2-oxopyrrolidin-1-yl)propyl substituent. The 4-acetamidophenyl group enhances hydrophobicity and may influence pharmacokinetic properties such as membrane permeability . This compound is structurally related to metabolites like X-03056–N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide, which is linked to the enzyme AOC1 (amine oxidase copper-containing 1). AOC1 catalyzes the deamination of polyamines like N1-acetylspermidine, suggesting that modifications to the pyrrolidinone or acetamidophenyl groups could alter metabolic stability or substrate specificity .
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-12(22)19-13-5-7-14(8-6-13)20-17(25)16(24)18-9-3-11-21-10-2-4-15(21)23/h5-8H,2-4,9-11H2,1H3,(H,18,24)(H,19,22)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTBGNLZEAHMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 270.31 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been suggested that the compound can inhibit specific enzymes involved in cancer cell proliferation, similar to other benzamide derivatives that target histone deacetylases (HDACs) .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells, a common mechanism for many anticancer agents. Studies have shown that derivatives of similar structures induce morphological changes consistent with apoptosis .
- Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest in various cancer cell lines, preventing further proliferation .
Cytotoxic Activity
A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| SUIT-2 | 20 | Cell cycle arrest |
| HT-29 | 18 | Inhibition of HDACs |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound:
- Study on HDAC Inhibition :
- Apoptosis Induction :
- Comparative Analysis with Cisplatin :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared below with analogues sharing the N-[3-(substituted)propyl] framework but differing in functional groups and biological implications.
Conformational Analysis
The 2-oxopyrrolidin-1-yl group in the target compound introduces a puckered lactam ring, as described by Cremer and Pople’s generalized puckering coordinates . This puckering may enhance binding to enzymes or receptors by optimizing steric complementarity. In contrast, perfluorinated analogues (e.g., ENCS) lack such conformational flexibility, favoring linear, rigid structures that persist in biological systems .
Pharmacological and Toxicological Considerations
- Metabolic Stability: The target compound’s ethanediamide and pyrrolidinone groups may reduce oxidative metabolism compared to simpler acetamides (e.g., X-03056), which are substrates for AOC1 .
- Toxicity Profile : Perfluorinated analogues (ENCS, perfluorohexanamide) exhibit bioaccumulation due to strong C-F bonds, whereas the target compound’s amide bonds and lactam ring suggest easier biodegradability .
Crystallographic and Computational Insights
The target compound’s structure could be resolved using SHELX programs, which are widely employed for small-molecule refinement . Comparative analysis of torsion angles and puckering parameters (via Cremer-Pople coordinates) would differentiate its conformation from flat, perfluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
